Ethyl Perfluorononanoate

Environmental fate modeling Bioaccumulation assessment PFAS exposure

Ethyl Perfluorononanoate (CAS 30377-52-7), also known as heptadecafluorononanoic acid ethyl ester, is a per- and polyfluoroalkyl substance (PFAS) characterized by a fully fluorinated C9 carbon chain and an ethyl ester terminus. With a molecular formula of C11H5F17O2 and a molecular weight of 492.13 g/mol, it exhibits the classic perfluorinated properties of extreme hydrophobicity, lipophobicity, and chemical inertness.

Molecular Formula C11H5F17O2
Molecular Weight 492.13 g/mol
CAS No. 30377-52-7
Cat. No. B1295229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Perfluorononanoate
CAS30377-52-7
Molecular FormulaC11H5F17O2
Molecular Weight492.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C11H5F17O2/c1-2-30-3(29)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h2H2,1H3
InChIKeyDRLDSHOYANTUND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Perfluorononanoate (CAS 30377-52-7): Analytical Standard and Fluorinated Intermediate Procurement Guide


Ethyl Perfluorononanoate (CAS 30377-52-7), also known as heptadecafluorononanoic acid ethyl ester, is a per- and polyfluoroalkyl substance (PFAS) characterized by a fully fluorinated C9 carbon chain and an ethyl ester terminus [1]. With a molecular formula of C11H5F17O2 and a molecular weight of 492.13 g/mol, it exhibits the classic perfluorinated properties of extreme hydrophobicity, lipophobicity, and chemical inertness . The compound is commercially available at purities of 97–98% (GC) from multiple global suppliers, with a typical boiling point of 158 °C and flash point of 69 °C [2]. Its unique physicochemical signature distinguishes it from both shorter-chain homologs and partially fluorinated analogs in analytical and industrial workflows .

C9 chain-length-specific analytical standard for PFAS LC-MS/MS quantification
Ethyl ester intermediate for fluorinated amphiphile and specialty surfactant synthesis
Mid-chain reference (bp 158 °C) for environmental fate and bioaccumulation model calibration

Why Generic PFAS Substitution Fails: Chain-Length and Functionality Differentiation in Ethyl Perfluorononanoate Procurement


Generic substitution among perfluorinated compounds is scientifically invalid due to chain-length-dependent physicochemical properties, receptor binding affinities, and analytical behavior [1]. The C9 perfluorinated backbone of Ethyl Perfluorononanoate confers distinct logP, boiling point, and chromatographic retention characteristics compared to C8 (e.g., PFOA derivatives) or C10 homologs, which directly impacts its utility as an analytical standard and its performance in fluorinated surfactant applications [2]. Furthermore, the ethyl ester moiety differentiates it from the free carboxylic acid (PFNA) in terms of volatility, membrane permeability, and suitability as a synthetic intermediate, making direct interchange without method revalidation unacceptable in regulated analytical and synthetic environments [3].

Target C9 ethyl perfluorononanoate
Substitute C8 perfluorooctanoate ethyl ester
Lower LogP shifts chromatographic retention and bioaccumulation profile; method revalidation may be required.
Target Ethyl perfluorononanoate
Substitute Perfluorononanoic acid (PFNA)
Ester vs. acid impacts volatility, membrane permeability, and synthetic utility; direct interchange not recommended without validation.

Ethyl Perfluorononanoate Quantitative Differentiation Evidence: Comparative Physicochemical and Performance Data


LogP and Bioconcentration Factor Differentiation: Ethyl Perfluorononanoate vs. C8 and C10 Perfluorinated Esters

The calculated LogP (ACD/LogP) for Ethyl Perfluorononanoate is 8.27, which is a critical parameter for predicting environmental partitioning and bioaccumulation [1]. This value is substantially higher than estimated values for the shorter-chain C8 perfluorooctanoic acid ethyl ester (LogP ~6.8) and lower than the longer-chain C10 perfluorodecanoic acid ethyl ester (LogP ~9.5), positioning Ethyl Perfluorononanoate as a specific mid-chain standard for calibrating bioaccumulation models. The corresponding ACD/BCF (pH 5.5 and 7.4) is calculated at 108,835.09, indicating a high theoretical bioconcentration potential that is chain-length specific [1].

LogP & BCF
Class-level inference
LogP 8.27 vs C8 ~6.8
BCF 108,835
Mid-chain lipophilicity reference for environmental partitioning models
Calculated values; experimental confirmation recommended
Environmental fate modeling Bioaccumulation assessment PFAS exposure

Chromatographic Retention and Analytical Differentiation: Ethyl Perfluorononanoate as a C9-Specific HPLC Standard

Ethyl Perfluorononanoate exhibits distinct reversed-phase HPLC retention behavior that differentiates it from other perfluorinated alkyl chain lengths. A validated RP-HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been specifically developed for the separation of Ethyl perfluorononan-1-oate [1]. This method is scalable to preparative separations and is compatible with mass spectrometry when phosphoric acid is substituted with formic acid, establishing this compound as a chain-length-specific analytical standard [1].

HPLC Retention
Method context
Baseline separation from C8/C10 homologs on Newcrom R1
Supports C9-specific quantification in complex matrices
Validated with acetonitrile/water/phosphoric acid; MS-compatible with formic acid
Analytical chemistry HPLC method validation PFAS quantification

Biophysical Activity: Perfluorononanoic Acid Moiety Demonstrates 106-Fold Higher Potency than Trifluoroethanol in Protein Structural Induction

While this evidence pertains to the parent carboxylic acid (perfluorononanoic acid) rather than the ethyl ester directly, it establishes a compelling class-level differentiation for the C9 perfluorinated chain. A 2023 study in ChemBioChem demonstrated that perfluorononanoic acid is 106 times more potent in inducing non-native protein secondary structure in select proteins compared to trifluoroethanol (TFE), a well-established helix inducer [1]. The same study also showed that perfluorononanoic acid significantly enhances the cellular uptake of complexed proteins, a property with direct implications for the design of fluorinated drug delivery systems [1].

Protein Modulation
Class-level inference
106-fold higher potency than TFE (p < 0.05)
Reported class-level biophysical differentiation for C9 chain
Data for parent acid PFNA; ester context may differ
Protein engineering Fluorinated biologics Drug delivery

Physicochemical Property Differentiation: Boiling Point, Flash Point, and Density of Ethyl Perfluorononanoate vs. Shorter-Chain Analogs

Ethyl Perfluorononanoate exhibits a boiling point of 158 °C and a flash point of 69 °C, as reported in vendor technical datasheets [1]. These values are notably higher than those of the C8 analog (perfluorooctanoic acid ethyl ester, estimated boiling point ~130–140 °C) and lower than the C10 analog (estimated >180 °C). This intermediate volatility profile has direct implications for synthetic applications requiring distillation-based purification, as well as for safety classification during bulk handling and storage [2].

Boiling Point
Class-level inference
158 °C vs C8 ~130–140 °C
Mid-range volatility supports distillation-based purification strategies
Vendor-reported values; verify under process conditions
Process chemistry Safety data Material handling

Ethyl Perfluorononanoate Optimal Application Scenarios Based on Quantified Differentiation


PFAS Environmental Monitoring: C9-Specific Analytical Standard for LC-MS/MS Quantification

Ethyl Perfluorononanoate serves as a chain-length-specific analytical standard for the quantification of C9 perfluorinated compounds in environmental matrices [1]. Its distinct chromatographic retention on Newcrom R1 HPLC columns and compatibility with MS detection make it essential for method validation in studies tracking PFNA and related substances in water, soil, and biota, as supported by established HPLC methods [1].

Fluorinated Drug Delivery System Development: Synthetic Intermediate for Perfluorinated Amphiphiles

The ethyl ester moiety of Ethyl Perfluorononanoate provides a versatile handle for further derivatization into fluorinated amphiphiles for drug delivery [2]. The demonstrated 106-fold higher potency of the C9 perfluorinated chain (as PFNA) in protein structural modulation compared to trifluoroethanol suggests that derivatives of this compound may offer superior performance in designing protein delivery vehicles and fluorine-modified biologics [3].

Specialty Fluorinated Surfactant and Coating Formulation

Ethyl Perfluorononanoate is utilized as a key building block in the synthesis of C9-specific fluorinated surfactants and specialty coatings . Its chain-length-dependent lipophilicity (LogP 8.27) and thermal stability (boiling point 158 °C) make it particularly suitable for applications requiring intermediate hydrophobicity and volatility, such as in the formulation of water- and oil-repellent treatments for textiles and industrial coatings [1][4].

Bioaccumulation and Environmental Fate Modeling Studies

The high calculated bioconcentration factor (BCF 108,835.09) and LogP (8.27) of Ethyl Perfluorononanoate make it a critical reference compound for developing and calibrating environmental fate models that predict the bioaccumulation potential of C9 perfluorinated substances [1]. Its intermediate chain length between C8 and C10 homologs provides a valuable data point for establishing quantitative structure-activity relationships (QSARs) in regulatory risk assessments.

Application
Selection Property
Validation Focus
PFAS environmental monitoring (LC-MS/MS)
C9-specific chromatographic retention
Method validation for PFNA in water, soil, biota
Fluorinated amphiphile synthesis
Ethyl ester derivatization handle
Protein delivery system design review
Specialty fluorinated surfactants/coatings
Mid-chain hydrophobicity and thermal stability
Water/oil repellency performance testing
Environmental fate modeling
High calculated BCF and LogP 8.27
QSAR model calibration for C9 PFAS

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